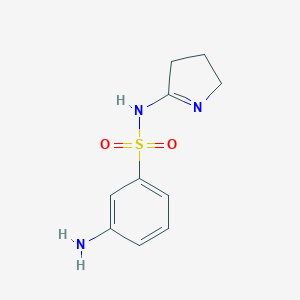

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKVFHRRQVMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390730 | |

| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-71-7 | |

| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzenesulfonamide Derivatives

The biological and physicochemical properties of benzenesulfonamides are heavily influenced by substituents on the sulfonamide nitrogen. Below is a comparative analysis:

Key Observations :

- Molecular Weight : Lower molecular weight (239.3 g/mol) compared to analogs like 5d (491.6 g/mol) may improve bioavailability .

- Biological Activity : While the target compound is labeled a medical intermediate, analogs with pyridine or pyrimidine substituents exhibit insecticidal or antifungal activities .

Solubility and Stability

The pyrrolidine substituent, being a partially saturated ring, may enhance solubility compared to fully aromatic analogs (e.g., styrylpyridine derivatives in ).

Stability : The requirement for sealed refrigeration suggests sensitivity to heat or moisture, a trait shared with nitro-substituted analogs (e.g., IX in , which has an orange solid appearance and 88% yield).

Pharmacological Potential

- Enzyme Inhibition: Benzenesulfonamides are well-known carbonic anhydrase inhibitors. The pyrazoline-based derivative in showed cytotoxicity and enzyme inhibition, suggesting the target compound’s pyrrolidine group could be optimized for similar applications.

- Antimicrobial Activity: Pyridine and thienopyridine analogs in demonstrated insecticidal activity against aphids, but the target compound’s medical intermediate status implies a focus on human therapeutics rather than agrochemicals.

Activité Biologique

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, a compound with the chemical formula C10H13N3O2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzenesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method ensures high purity and yield through processes such as recrystallization or column chromatography. The compound's structure is characterized by a pyrrole ring attached to a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is significant in various therapeutic contexts, particularly in cardiovascular and anti-inflammatory applications .

Biological Activity and Therapeutic Applications

Research indicates that derivatives of benzenesulfonamide can influence cardiovascular functions. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives affected perfusion pressure and coronary resistance. For instance, 4-(2-amino-ethyl)-benzenesulfonamide showed a notable decrease in perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular conditions .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control (Krebs-Henseleit solution only) | - | Baseline |

| Benzenesulfonamide | 0.001 | Moderate decrease |

| 2,5-Dichloro-N-(4-nitro-phenyl)benzene-sulfonamide | 0.001 | Minimal effect |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Minimal effect |

| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |

| 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Moderate decrease |

Case Studies

- Cardiovascular Study : A study focused on the effects of various benzenesulfonamide derivatives on coronary resistance concluded that certain compounds could effectively lower perfusion pressure in isolated rat hearts. This suggests their potential as therapeutic agents for conditions like hypertension or heart failure .

- Theoretical Interactions : Another investigation utilized docking simulations to predict interactions between sulfonamide derivatives and calcium channels. The results indicated that these compounds could form complexes with amino acid residues critical for channel function, further supporting their role in modulating cardiovascular responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole-containing compounds that exhibit diverse biological activities:

| Compound Type | Biological Activity |

|---|---|

| Pyrrolopyrazine derivatives | Antiviral and anticancer properties |

| Indole derivatives | Wide range of biological activities including antibacterial effects |

The unique combination of the sulfonamide group with a pyrrole ring in this compound contributes to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer :

- Step 1 : Start with sulfonation of aniline derivatives followed by coupling with substituted pyrrolidine precursors. Use coupling agents like EDCI/HOBt in anhydrous DMF under inert atmosphere .

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and monitor progress via TLC/HPLC.

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield improvements (15–30%) are achievable by adjusting stoichiometry and solvent polarity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Assign peaks for the benzenesulfonamide moiety (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for NH and CH2 groups). Compare with calculated shifts using tools like ACD/Labs or ChemDraw .

- Mass Spectrometry : Confirm molecular ion [M+H]+ via HRMS (e.g., ESI-TOF). Expect m/z ≈ 265.08 (C10H13N3O2S) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (if crystalline) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Use nephelometry for quantification. LogP ≈ 1.5 (predicted via XlogP3) suggests moderate hydrophilicity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to possible sulfonamide photodegradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) .

- Reactivity Prediction : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Case Study : If predicted IC50 (e.g., 10 nM for enzyme inhibition) diverges from experimental results (e.g., 100 nM), re-evaluate:

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations.

- Protein Flexibility : Use ensemble docking with multiple receptor conformations .

- Data Triangulation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How to design a multi-step synthesis incorporating this compound into a pharmacophore library?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the benzene ring (e.g., halogens for electronic effects) via Buchwald-Hartwig coupling.

- Parallel Synthesis : Use robotic liquid handlers for high-throughput screening of derivatives. Monitor purity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.